molecular formula C26H29N5O5 B11124414 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11124414
M. Wt: 491.5 g/mol
InChI Key: YGWGXYAVIBTFHK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H29N5O5/c1-34-14-6-13-31-23(27)18(16-19-24(31)29-22-7-4-5-12-30(22)26(19)33)25(32)28-11-10-17-8-9-20(35-2)21(15-17)36-3/h4-5,7-9,12,15-16,27H,6,10-11,13-14H2,1-3H3,(H,28,32)

InChI Key

YGWGXYAVIBTFHK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Dipyrido[1,2-a2’,3’-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.

    Introduction of the Imino and Carboxamide Groups:

    Attachment of the 3,4-Dimethoxyphenyl and Methoxypropyl Groups: The final steps involve the attachment of the 3,4-dimethoxyphenyl and methoxypropyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide: This compound has a similar structure but lacks the dipyrido[1,2-a:2’,3’-d]pyrimidine core.

    Acetamide, N-(3,4-dimethoxyphenethyl)-: This compound also contains the 3,4-dimethoxyphenethyl group but has different functional groups attached.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and multiple functional groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a molecular formula of C29H26N5O4C_{29}H_{26}N_{5}O_{4} and a molecular weight of approximately 527.5 g/mol. Its intricate structure includes methoxy and imino functionalities that may contribute to its biological effects.

Key Structural Features:

  • Triazatricyclo Framework: Provides unique chemical reactivity.
  • Methoxy Substituents: Influence solubility and interaction with biological targets.
  • Imino Group: Potentially modulates enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activity of this compound may include:

  • Antioxidant Activity: Potential to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Could modulate inflammatory pathways through enzyme inhibition.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Modulation: Interaction with specific enzymes that regulate metabolic pathways.
  • Receptor Binding: Affinity for receptors involved in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antioxidant Studies:
    • Compounds with similar methoxy substitutions demonstrated significant free radical scavenging activity in vitro.
  • Anticancer Research:
    • A study on derivatives of triazatricyclo compounds indicated potential cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).
  • Anti-inflammatory Activity:
    • Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, suggesting a pathway for anti-inflammatory action.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino and structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC25H25N5O4C_{25}H_{25}N_{5}O_{4}Lacks fluorine substituentModerate anticancer
Compound BC29H26ClN5O3C_{29}H_{26}ClN_{5}O_{3}Chlorine instead of fluorineSignificant anti-inflammatory
Compound CC27H30N5O3C_{27}H_{30}N_{5}O_{3}Propyl group alters hydrophobic propertiesNeuroprotective effects

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